L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine is a peptide composed of five amino acids: isoleucine, tyrosine, proline, methionine, and asparagine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can influence various cellular pathways, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide known for its angiotensin-converting enzyme inhibitory activity.
Uniqueness
L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
827301-60-0 |
---|---|
Molecular Formula |
C29H44N6O8S |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H44N6O8S/c1-4-16(2)24(31)27(40)33-20(14-17-7-9-18(36)10-8-17)28(41)35-12-5-6-22(35)26(39)32-19(11-13-44-3)25(38)34-21(29(42)43)15-23(30)37/h7-10,16,19-22,24,36H,4-6,11-15,31H2,1-3H3,(H2,30,37)(H,32,39)(H,33,40)(H,34,38)(H,42,43)/t16-,19-,20-,21-,22-,24-/m0/s1 |
InChI Key |
OZZGXZAIDFIZKT-CPQUMHSQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.